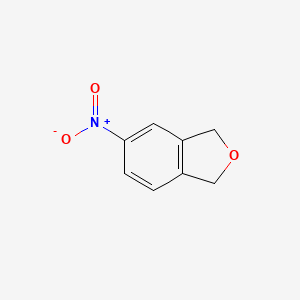

5-Nitro-1,3-dihydroisobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBAMYIHSHADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498554 | |

| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-99-0 | |

| Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Nitro-1,3-dihydroisobenzofuran

An In-Depth Technical Guide to the Synthesis of 5-Nitro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-Nitrophthalan, is a key heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a nitro group onto the 1,3-dihydroisobenzofuran scaffold can serve as a crucial step for further functionalization or to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of the plausible synthetic routes for 5-Nitro-1,3-dihydroisobenzofuran, focusing on the direct nitration of 1,3-dihydroisobenzofuran. It details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the rationale behind the procedural choices, grounded in established principles of electrophilic aromatic substitution.

Introduction: The Significance of the Isobenzofuran Core

The 1,3-dihydroisobenzofuran nucleus is a structural motif present in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for synthetic chemists. The strategic placement of a nitro group on this scaffold not only influences its biological profile but also provides a versatile chemical handle for subsequent transformations, such as reduction to an amine, which can then be used to build more complex molecular architectures.

Proposed Synthetic Pathway: Electrophilic Aromatic Nitration

The most direct and logical approach for the is the electrophilic aromatic substitution reaction on the parent heterocycle, 1,3-dihydroisobenzofuran. The ether-like oxygens in the dihydrofuran ring are activating groups, directing incoming electrophiles to the ortho and para positions of the benzene ring. Due to steric hindrance at the positions adjacent to the fused ring, the major product of nitration is expected to be the 5-nitro isomer.

Mechanism of Nitration

The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺).[3] In a typical laboratory setting, this is achieved by reacting nitric acid with a stronger acid, most commonly sulfuric acid.[3]

The mechanism can be broken down into three key steps:

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

-

Electrophilic Attack: The π-electron system of the benzene ring of 1,3-dihydroisobenzofuran attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-Nitro-1,3-dihydroisobenzofuran.

Experimental Protocol

This protocol is based on established methods for the nitration of activated aromatic compounds.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 1,3-Dihydroisobenzofuran | ≥97% | Commercial Supplier |

| Glacial Acetic Acid | ACS Grade | Standard Chemical Supply |

| Nitric Acid (d=1.4) | ACS Grade | Standard Chemical Supply |

| Ethanol | Reagent Grade | Standard Chemical Supply |

| Ice | ||

| Standard Laboratory Glassware | ||

| Magnetic Stirrer with Stir Bar | ||

| Dropping Funnel | ||

| Buchner Funnel and Flask |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 1,3-dihydroisobenzofuran in 60 mL of glacial acetic acid.

-

Cooling: Cool the solution in an ice-water bath to maintain a temperature between 15°C and 25°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid (d=1.4) to 25 mL of glacial acetic acid.

-

Nitration: Add the nitrating mixture dropwise to the stirred solution of 1,3-dihydroisobenzofuran over a period of 30-45 minutes. It is crucial to monitor the temperature and ensure it does not exceed 25°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. A precipitate should form. Stir for 15 minutes to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from ethanol to obtain purified 5-Nitro-1,3-dihydroisobenzofuran as crystalline needles.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Rationale for Procedural Choices

-

Solvent: Glacial acetic acid is used as a solvent because it is polar enough to dissolve the starting material and is resistant to nitration under these conditions.[4]

-

Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature (15-25°C) is essential to prevent over-nitration (dinitration) and the formation of undesired byproducts.[5]

-

Dropwise Addition: Slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and allows for better control of the reaction temperature.

-

Recrystallization: Ethanol is a suitable solvent for recrystallization, as the product is expected to be significantly more soluble in hot ethanol than in cold ethanol, allowing for effective purification.

Characterization and Data

The synthesized 5-Nitro-1,3-dihydroisobenzofuran should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value | Source |

| CAS Number | 52771-99-0 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Expected to be a crystalline solid. |

Spectroscopic Data (Expected)

-

¹H NMR: Protons on the aromatic ring will show characteristic shifts and coupling patterns. The protons on the dihydrofuran ring will appear as singlets in the aliphatic region.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be deshielded.

-

IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) will be observed around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H and C-O stretching bands will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 165.15.

Safety Considerations

-

Nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All procedures should be performed in a well-ventilated fume hood.

-

Nitration reactions can be energetic. Adherence to the specified temperature control is critical to ensure safety.

Conclusion

The can be reliably achieved through the direct electrophilic nitration of 1,3-dihydroisobenzofuran. The protocol outlined in this guide, based on well-established chemical principles, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity of the desired product. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential applications in drug discovery and materials science.

References

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]

- Improved synthesis of 1-ethoxy-1,3-dihydroisobenzofuran, a useful precursor to isobenzofuran - American Chemical Society. (1982). J. Org. Chem., 47, 5391-5393.

- Process for the preparation of 5-Nitrobenzofurans - Google Patents. (EP1394155B1).

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. (2024). Retrieved from [Link]

- Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Retrieved from [Link]

-

5-Nitro-1,3-dihydroisobenzofuran | C8H7NO3 | CID 12445396 - PubChem. (n.d.). Retrieved from [Link]

-

Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC - NIH. (2025). Retrieved from [Link]

- Dapkekar, A. B., Sreenivasulu, C., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(5).

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

-

5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0 | Chemsrc. (n.d.). Retrieved from [Link]

-

Synthesis of 1,3-dihydroisobenzofuran-5-ol and... - ResearchGate. (n.d.). Retrieved from [Link]

-

One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate. (2025). Retrieved from [Link]

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents. (WO1985002615A1).

-

On the nitration of phthalic acid and isophthalic acid - KNAW. (n.d.). Retrieved from [Link]

- Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents. (EP0165300B1).

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]

-

New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 5 and 3-nitrosalicylic acid - YouTube. (2021). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Nitro-1,3-dihydroisobenzofuran | C8H7NO3 | CID 12445396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-nitrophthalan, is a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data and established scientific principles. The document is structured to offer not just data, but also insights into the experimental methodologies used to determine these properties, fostering a deeper understanding for research and development applications. While experimentally determined spectral and solubility data for this specific molecule are not widely available in the public domain, this guide synthesizes information from chemical databases and provides protocols for its characterization.

Molecular Structure and Identification

5-Nitro-1,3-dihydroisobenzofuran is characterized by a fused ring system consisting of a benzene ring and a dihydrofuran ring, with a nitro group substituted at the 5-position of the benzofuran core.

Systematic Name: 5-Nitro-1,3-dihydro-2-benzofuran[1] Common Name: 5-Nitrophthalan[2] CAS Number: 52771-99-0[1][2]

The structural formula and key identifiers are summarized below:

| Identifier | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| SMILES | C1C2=C(CO1)C=C(C=C2)[O-] | [2] |

| InChI Key | VZIBAMYIHSHADC-UHFFFAOYSA-N |

Physicochemical Properties: A Tabulated Summary

The following table summarizes the known and predicted physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran. It is critical to note that some of these values are computational predictions and should be confirmed by experimental analysis for rigorous research applications.

| Property | Value | Experimental/Predicted | Source |

| Melting Point | 90-92 °C | Experimental | |

| Boiling Point | 298 °C | Predicted | |

| Density | 1.36 g/cm³ | Predicted | |

| Flash Point | 155 °C | Predicted | |

| LogP (Octanol-Water Partition Coefficient) | 2.14820 | Predicted | |

| Polar Surface Area (PSA) | 55.05 Ų | Predicted | |

| Hydrogen Bond Donors | 0 | Calculated | [2] |

| Hydrogen Bond Acceptors | 3 | Calculated | [2] |

| Rotatable Bonds | 1 | Calculated | [2] |

Experimental Characterization Protocols

The following sections detail the standard experimental protocols that would be employed to determine the key physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific methodology.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range. This is due to the disruption of the crystal lattice by foreign molecules.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 5-Nitro-1,3-dihydroisobenzofuran is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Causality: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The "like dissolves like" principle is a key determinant, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of the polar nitro group and the ether linkage in 5-Nitro-1,3-dihydroisobenzofuran suggests a degree of polarity, while the aromatic ring contributes to non-polar character.

Experimental Protocol: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate).

-

Equilibration: An excess amount of 5-Nitro-1,3-dihydroisobenzofuran is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram: Shake-Flask Solubility Workflow

Caption: The shake-flask method for determining the equilibrium solubility of a compound.

Spectroscopic Characterization

Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, offering complementary data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Predicted Spectral Features:

-

¹H NMR: One would expect to see signals for the aromatic protons and the two methylene (CH₂) groups of the dihydrofuran ring. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Signals for the eight carbon atoms would be present, with the carbons attached to the nitro group and oxygen atom appearing at characteristic downfield shifts.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching of the benzene ring, the C-O-C stretching of the ether linkage, and strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group (NO₂).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (165.15). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydrofuran ring.

Synthesis and Stability

Synthetic Approach

Conceptual Synthetic Pathway:

-

Starting Material: 1,3-Dihydroisobenzofuran.

-

Reaction: Electrophilic aromatic substitution (nitration) using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

Product: 5-Nitro-1,3-dihydroisobenzofuran. The position of nitration would be directed by the existing substituents on the benzene ring.

Further research into the synthesis of substituted benzofurans and related heterocyclic compounds would be necessary to optimize a specific protocol.

Stability Considerations

The stability of 5-Nitro-1,3-dihydroisobenzofuran will be influenced by several factors:

-

Nitro Group: Nitroaromatic compounds can be susceptible to reduction, particularly under biological conditions. This metabolic activation is often linked to their biological activity and potential toxicity.

-

Dihydrofuran Ring: The ether linkage in the dihydrofuran ring could be susceptible to cleavage under strong acidic or basic conditions.

-

Light and Air: As with many organic compounds, prolonged exposure to light and air could lead to degradation. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Relevance in Drug Discovery and Development

The presence of the nitro group is a key feature of 5-Nitro-1,3-dihydroisobenzofuran, and it has significant implications for its potential role in drug discovery.

-

Bioactivity: The nitro group is a known pharmacophore in a variety of antimicrobial and antiparasitic drugs. Its strong electron-withdrawing nature can influence the electronic properties of the molecule, affecting its interaction with biological targets.

-

Prodrug Potential: Nitroaromatic compounds can act as prodrugs, being metabolically reduced in hypoxic environments (low oxygen), such as those found in solid tumors or anaerobic bacteria, to release cytotoxic species.

-

Toxicity: A significant consideration for any nitro-containing compound is its potential for toxicity and mutagenicity. The reduction of the nitro group can lead to the formation of reactive intermediates that can damage cellular macromolecules like DNA. Therefore, a thorough toxicological assessment is essential for any drug development program involving this class of compounds.

The 1,3-dihydroisobenzofuran scaffold is also found in some biologically active molecules, suggesting that this core structure may contribute to interactions with specific biological targets.

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a compound of interest with a physicochemical profile that suggests potential for further investigation in medicinal chemistry. This guide has provided a framework for understanding its key properties and the experimental methodologies required for its thorough characterization. While a comprehensive set of experimental data is not yet publicly available, the protocols and theoretical considerations outlined herein provide a solid foundation for researchers and drug development professionals to advance the study of this and related molecules. Future work should focus on obtaining detailed experimental data for its spectral properties, solubility, and stability, as well as exploring its synthesis and biological activity in relevant assays.

References

-

PubChem. 5-Nitro-1,3-dihydroisobenzofuran. National Center for Biotechnology Information. (Accessed 2025). Available from: [Link].

-

Chemsrc. 5-Nitro-1,3-dihydroisobenzofuran. (Accessed 2025). Available from: [Link].

- Yadav, M. et al. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656.

- Betrow, A. R. et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. 2024;9(11).

-

The Royal Society of Chemistry. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (Accessed 2025). Available from: [Link].

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Accessed 2025). Available from: [Link].

Sources

An In-Depth Technical Guide to 5-Nitro-1,3-dihydroisobenzofuran (CAS: 52771-99-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Nitro-Substituted Heterocycle

As a Senior Application Scientist, it is my experience that the true potential of a chemical entity often lies in the nuanced understanding of its synthesis, characterization, and inherent reactivity. 5-Nitro-1,3-dihydroisobenzofuran, also known as 5-nitrophthalan, is a fascinating heterocyclic compound that, while not extensively documented in mainstream literature, holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of the nitro group on the dihydroisobenzofuran scaffold imparts unique electronic properties, opening avenues for diverse functionalization and potential biological activity. This guide aims to provide a comprehensive technical overview of 5-Nitro-1,3-dihydroisobenzofuran, consolidating available data and presenting it in a manner that is both informative for the seasoned researcher and accessible to those new to this particular molecule. We will delve into its synthesis, analytical characterization, potential applications, and the critical safety considerations necessary for its handling.

Section 1: Physicochemical Properties and Structural Elucidation

5-Nitro-1,3-dihydroisobenzofuran is a solid, typically appearing as a yellow to brown substance, with a molecular weight of 165.15 g/mol and the chemical formula C₈H₇NO₃. Its structure consists of a dihydroisobenzofuran core with a nitro group substituted at the 5-position of the benzene ring.

| Property | Value | Source(s) |

| CAS Number | 52771-99-0 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 | [1] |

| Physical Form | Yellow to Brown Solid | |

| Purity | ≥97% (commercially available) | [1] |

| Storage Temperature | 4°C | [1] |

| SMILES | C1=C2COCC2=CC(=C1)[O-] | [1] |

| InChI Key | VZIBAMYIHSHADC-UHFFFAOYSA-N |

digraph "5_Nitro_1_3_dihydroisobenzofuran" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH2", fontcolor="#202124"]; C8 [label="CH2", fontcolor="#202124"]; O9 [label="O", fontcolor="#EA4335"]; N10 [label="N", fontcolor="#4285F4"]; O11 [label="O", fontcolor="#EA4335"]; O12 [label="O", fontcolor="#EA4335"];

start [label="4-Nitrophthalic Acid", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="5-Nitrophthalide"]; product [label="5-Nitro-1,3-dihydroisobenzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> intermediate [label="Lactonization"]; intermediate -> product [label="Lactone Reduction"];

Figure 2: Proposed synthetic pathway for 5-Nitro-1,3-dihydroisobenzofuran.

Step 1: Synthesis of 5-Nitrophthalide (Intermediate)

The formation of 5-nitrophthalide from 4-nitrophthalic acid typically involves a selective reduction and subsequent cyclization. A common method for this transformation is the use of a reducing agent that can selectively reduce one carboxylic acid group in the presence of another and the nitro group.

Protocol: Synthesis of 5-Nitrophthalide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrophthalic acid in a suitable solvent such as acetic anhydride.

-

Reduction: Add a selective reducing agent, for instance, a metallic reducing agent like zinc dust, in portions while monitoring the reaction temperature. The choice of a mild reducing agent is critical to avoid the reduction of the nitro group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-nitrophthalide.

Causality of Experimental Choices:

-

Acetic Anhydride as Solvent: Acetic anhydride serves not only as a solvent but also facilitates the lactonization by acting as a dehydrating agent.

-

Controlled Addition of Reducing Agent: Portion-wise addition of the reducing agent helps to control the exothermicity of the reaction and maintain selectivity.

Step 2: Reduction of 5-Nitrophthalide to 5-Nitro-1,3-dihydroisobenzofuran (Final Product)

The reduction of the lactone carbonyl in 5-nitrophthalide to a methylene group is the final and key step. This transformation requires a reducing agent that is chemoselective for the lactone carbonyl over the aromatic nitro group. Borane complexes are often the reagents of choice for this type of reduction.

Protocol: Reduction of 5-Nitrophthalide

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-nitrophthalide in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath and slowly add a solution of a borane complex, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), dropwise.

-

Reaction Progression: Allow the reaction to stir at a low temperature for a specified period, followed by warming to room temperature. The progress can be monitored by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol or water. The solvent is then removed under reduced pressure. The residue is typically taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Borane Reagents: Borane and its complexes are highly effective for the reduction of carboxylic acids and their derivatives, including lactones, to the corresponding alcohols or, in this case, the ether linkage within the dihydroisobenzofuran ring. They are generally chemoselective for carbonyl groups over nitro groups under controlled conditions.

-

Anhydrous and Inert Conditions: Borane reagents are sensitive to moisture and air. Therefore, carrying out the reaction under dry and inert conditions is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Low-Temperature Addition: The slow, dropwise addition of the borane reagent at a low temperature helps to control the reaction rate and prevent potential side reactions, thereby enhancing the selectivity and yield.

Section 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 5-Nitro-1,3-dihydroisobenzofuran. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methylene groups of the dihydroisobenzofuran ring. The aromatic protons will exhibit splitting patterns influenced by the nitro group and their relative positions. The two methylene groups are expected to appear as singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the aromatic carbons (including the carbon attached to the nitro group) and the methylene carbons.

While a publicly available, verified spectrum for 5-Nitro-1,3-dihydroisobenzofuran is not readily found, researchers can compare their experimental data with predicted spectra or with data from closely related analogs.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape), can be developed to determine the purity of the final product.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Section 4: Applications in Drug Discovery and Development

The 1,3-dihydroisobenzofuran scaffold is a privileged structure found in a number of biologically active compounds and approved drugs. The introduction of a nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential as a Scaffold in Central Nervous System (CNS) Drug Discovery

The 1,3-dihydroisobenzofuran core is present in several CNS-active drugs. A notable example is Citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The structural similarity suggests that derivatives of 5-Nitro-1,3-dihydroisobenzofuran could be explored for their potential to modulate CNS targets. The physicochemical properties of small molecules are critical for their ability to cross the blood-brain barrier (BBB). The design of CNS drug candidates often involves optimizing parameters such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors to ensure adequate brain penetration.

Role as a Building Block for Novel Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive intermediates that are toxic to the microorganism. This mechanism of action is the basis for the activity of drugs like nitrofurantoin and metronidazole. Given the established antibacterial and antifungal activities of various isobenzofuranone derivatives, 5-Nitro-1,3-dihydroisobenzofuran presents itself as a valuable starting point for the synthesis of novel antimicrobial candidates. The combination of the isobenzofuran scaffold and the nitro functional group could lead to compounds with unique activity profiles or improved properties.

Figure 3: Potential application areas for 5-Nitro-1,3-dihydroisobenzofuran.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Nitro-1,3-dihydroisobenzofuran.

| Hazard Information | Precautionary Statements |

| Signal Word: Warning | P264: Wash skin thoroughly after handling. |

| Hazard Statements: H302 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion: A Promising Yet Underexplored Building Block

5-Nitro-1,3-dihydroisobenzofuran represents a chemical entity with considerable untapped potential. Its synthesis, while not extensively detailed in the public domain, can be reasonably achieved through established synthetic transformations. The presence of the nitro group on the privileged 1,3-dihydroisobenzofuran scaffold makes it a highly attractive starting point for the development of novel compounds with potential applications in CNS drug discovery and as antimicrobial agents. This guide has aimed to provide a foundational understanding of this molecule, from its synthesis and characterization to its potential applications and safe handling. It is our hope that this consolidated technical overview will spur further research into this promising compound and unlock its full potential in the advancement of science and medicine.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Antimicrobial Activities and Mode of Flavonoid Actions. (n.d.). MDPI. Retrieved from [Link]

-

a The 1D ¹³C NMR spectrum of purified 5-nitroisatin (dissolved in 100%... (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 5-Nitrobenzofurans. (n.d.). Google Patents.

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Bentham Science. Retrieved from [Link]

-

Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.). Bentham Science. Retrieved from [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1977). PubMed. Retrieved from [Link]

-

Scheme 1. The synthesis of nitro starting material 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. (1972). Karger Publishers. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry and antibacterial activity of nitrobenzofurans. (1976). PubMed. Retrieved from [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers. Retrieved from [Link]

-

Advanced Methods for the Synthesis of Nitro Compounds. (2024). Organic Chemistry Research. Retrieved from [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved from [Link]

-

Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. Retrieved from [Link]

-

3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Induced Adaptive Resistance to Nitrooxidative Stress in the CNS: Therapeutic Implications. (n.d.). Bentham Science. Retrieved from [Link]

-

Completion time and conversion % for the reduction of nitrophenols in the presence of varying amount of... (n.d.). ResearchGate. Retrieved from [Link]

-

Phosphane-Free Green Protocol for Selective Nitro Reduction with an Iron-Based Catalyst. (2011). CSIR Central. Retrieved from [Link]

-

1,3-Dihydroisobenzofuran. (2018). SIELC Technologies. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure and Characterization of 5-Nitro-1,3-dihydroisobenzofuran

Abstract

This technical guide provides a comprehensive examination of 5-Nitro-1,3-dihydroisobenzofuran, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. The isobenzofuran scaffold is a core component in various biologically active molecules, and the introduction of a nitro group at the 5-position offers a versatile functional handle for further chemical modification. This document delineates the molecule's fundamental chemical identity, physicochemical properties, and detailed structural features. A thorough analysis of the expected spectroscopic signatures—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented to serve as a reference for empirical characterization. Furthermore, this guide outlines a representative synthetic protocol, a standard analytical workflow for purity assessment, and critical safety and handling procedures. The content is structured to provide both foundational knowledge and practical, field-proven insights for scientists working with this and related chemical entities.

Introduction and Scientific Context

The 1,3-dihydroisobenzofuran, also known as phthalan, represents a privileged heterocyclic scaffold. Its rigid, bicyclic structure is a recurring motif in natural products and pharmacologically active compounds. The strategic functionalization of this core structure is a primary objective in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

The nitro group (NO₂) is a powerful and versatile functional group in organic synthesis. It is strongly electron-withdrawing, significantly influencing the electronic properties of the aromatic ring to which it is attached. Critically, the nitro group serves as a robust precursor to an amino group (NH₂) via reduction, opening a gateway to a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination. The title compound, 5-Nitro-1,3-dihydroisobenzofuran, thus emerges as a valuable intermediate, combining the structural features of the isobenzofuran core with the synthetic potential of the nitroaromatic system. This guide aims to be an essential resource for researchers, providing a detailed molecular portrait and the practical methodologies required for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. 5-Nitro-1,3-dihydroisobenzofuran is most commonly identified by the CAS Number 52771-99-0.[1][2]

| Property | Value | Source(s) |

| Systematic Name | 5-Nitro-1,3-dihydro-2-benzofuran | [3] |

| Common Synonyms | 5-Nitrophthalan | [1] |

| CAS Number | 52771-99-0 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Yellow to Brown Solid | |

| Typical Purity | ≥95% | [3] |

| Storage Conditions | 2-8°C, in a dry, well-ventilated place | [1] |

| SMILES | C1=C2COCC2=CC(=C1)[O-] | [1] |

| InChI Key | VZIBAMYIHSHADC-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| Computed LogP | 1.625 | [1] |

Molecular Structure and Spectroscopic Elucidation

The definitive confirmation of a molecule's structure relies on the convergence of data from multiple analytical techniques. The following sections detail the expected spectroscopic signatures for 5-Nitro-1,3-dihydroisobenzofuran based on its constituent functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aliphatic and aromatic protons.

-

Aliphatic Region: Two signals are expected for the dihydrofuran ring protons. The two sets of methylene protons (at C1 and C3) are chemically equivalent due to rapid conformational flexing, and would likely appear as a single sharp singlet around δ 5.0-5.2 ppm, integrating to 4H.

-

Aromatic Region: The C5-nitro group breaks the symmetry of the benzene ring, leading to three distinct aromatic protons. They will form a complex ABC spin system. A doublet is expected for the H4 proton (ortho to the nitro group) at approximately δ 8.1-8.3 ppm. A doublet of doublets for the H6 proton (ortho and meta to nitro and ring fusion) would appear around δ 7.4-7.6 ppm. A doublet for the H7 proton would be the most upfield of the aromatic signals, likely around δ 7.3-7.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments.

-

Aliphatic Carbons: A single signal for the equivalent C1 and C3 carbons is expected in the range of δ 70-75 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C5) will be significantly deshielded. The quaternary carbons involved in the ring fusion will also be identifiable.

-

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for the identification of key functional groups. The spectrum of 5-Nitro-1,3-dihydroisobenzofuran is dominated by the characteristic vibrations of the nitro group.

-

NO₂ Stretch: Two very strong and sharp absorption bands are the definitive signature of the nitro group.

-

Asymmetric Stretch: 1515-1560 cm⁻¹

-

Symmetric Stretch: 1345-1385 cm⁻¹

-

-

C-O-C Stretch: A strong band corresponding to the cyclic ether linkage is expected in the 1050-1150 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Signals for aromatic C-H bonds will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): The primary peak in a high-resolution mass spectrum (HRMS) should correspond to the exact mass of the molecule, C₈H₇NO₃, which is 165.0426 m/z.

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46) and the loss of NO (M-30). Therefore, significant fragments at m/z 119 and m/z 135 would be expected. Further fragmentation of the isobenzofuran ring system could also occur.

Synthesis and Analytical Workflow

A robust workflow ensures the reliable synthesis of the target compound and the rigorous verification of its purity and identity.

Analytical Method Selection

The choice of analytical technique is dictated by the experimental question. A logical decision-making process ensures efficient characterization.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and analysis of the title compound. They are based on established chemical principles and standard laboratory practices.

Protocol 1: Synthesis via Electrophilic Nitration

This protocol describes the nitration of 1,3-dihydroisobenzofuran. CAUTION: This reaction uses highly corrosive and oxidizing acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

-

1,3-Dihydroisobenzofuran (phthalan)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Preparation: In a round-bottom flask submerged in an ice-water bath (0°C), slowly add concentrated sulfuric acid to a pre-chilled volume of dichloromethane.

-

Substrate Addition: While maintaining the temperature at 0°C, dissolve 1.0 equivalent of 1,3-dihydroisobenzofuran in the acidic DCM solution with stirring.

-

Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 5-Nitro-1,3-dihydroisobenzofuran.

Protocol 2: Purity Assessment by HPLC

This protocol details a standard reverse-phase HPLC method for assessing the purity of the synthesized product.[4]

Instrumentation & Parameters:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 5 µL |

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Acquire data for 20 minutes to ensure all components have eluted.

-

Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

Safety, Handling, and Storage

Proper handling of 5-Nitro-1,3-dihydroisobenzofuran is crucial for laboratory safety.

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles.[5][6]

-

Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[1][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[5]

Applications and Future Outlook

The primary value of 5-Nitro-1,3-dihydroisobenzofuran lies in its role as a versatile chemical intermediate. The reduction of the nitro group to 5-amino-1,3-dihydroisobenzofuran provides a key building block for constructing more complex molecules. This amine can be readily acylated, alkylated, or used in cyclization reactions to access novel chemical libraries for screening in drug discovery programs. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, further expanding its synthetic utility. Future research will likely focus on leveraging this compound to synthesize targeted analogs of known bioactive agents and to explore the biological profile of the nitro-substituted scaffold itself.

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a well-defined chemical entity with significant potential as a synthetic building block. Its molecular structure has been thoroughly elucidated through the predictive analysis of its spectroscopic characteristics. The provided protocols for its synthesis and analysis offer reliable methods for laboratory-scale preparation and quality control. Adherence to strict safety protocols is mandatory when handling this and its synthetic precursors. This guide serves as a foundational document for researchers, enabling them to confidently incorporate 5-Nitro-1,3-dihydroisobenzofuran into their research and development endeavors.

References

-

5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0. Chemsrc. [Link]

-

5-Nitro-1,3-dihydroisobenzofuran | C8H7NO3. PubChem. [Link]

-

Safety Data Sheet - 5-Fluorouracil. DC Fine Chemicals. [Link]

-

SAFETY DATA SHEET - Fluorouracil Cream. Covetrus. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article. [Link]

-

1,3-Dihydro isobenzofuran Spectra. SpectraBase. [Link]

-

Request A Quote - 5-NITRO-1,3-DIHYDROISOBENZOFURAN. ChemUniverse. [Link]

-

Synthesis of 4,5,6‐trisubstituted‐1,3‐dihydroisobenzofurans. ResearchGate. [Link]

-

1,3-Dihydroisobenzofuran | C8H8O. PubChem. [Link]

-

1,3-Dihydroisobenzofuran HPLC Application. SIELC Technologies. [Link]

-

Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0 | Chemsrc [chemsrc.com]

- 3. 5-Nitro-1,3-dihydroisobenzofuran | CymitQuimica [cymitquimica.com]

- 4. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitrophthalan

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrophthalan (also known as 5-Nitro-1,3-dihydroisobenzofuran). Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol based on the electrophilic nitration of phthalan. It offers an in-depth exploration of the underlying reaction mechanism, causality behind experimental choices, and a complete suite of characterization protocols including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). All methodologies are presented with field-proven insights to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

5-Nitrophthalan (CAS No. 52771-99-0) is a substituted dihydroisobenzofuran derivative.[1] The core phthalan structure is a key scaffold in various biologically active molecules and advanced materials. The introduction of a nitro group (—NO₂) onto this scaffold at the 5-position significantly alters its electronic properties, making it a valuable intermediate for further functionalization. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution or be reduced to an amine, opening pathways to a diverse range of novel compounds for pharmaceutical and materials science applications.

This guide presents a plausible and robust laboratory-scale synthesis of 5-Nitrophthalan via the direct nitration of commercially available phthalan. The subsequent sections provide a detailed, self-validating protocol and a thorough guide to the structural elucidation of the final product using modern analytical techniques.

Synthesis of 5-Nitrophthalan

The synthesis of 5-Nitrophthalan is achieved through the electrophilic aromatic substitution of phthalan. The choice of a mixed acid system, comprising concentrated nitric and sulfuric acids, is a classic and highly effective method for nitration.

Principle of the Reaction

The core of the reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction between nitric acid and a stronger acid catalyst, sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The ether linkage of the phthalan ring is an activating, ortho, para-directing group. While substitution could occur at positions 4 or 6 (ortho), nitration at the less sterically hindered position 5 (para) is a significant and expected outcome.

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism proceeds in two principal steps:

-

Electrophilic Attack: The π-system of the phthalan aromatic ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the 5-Nitrophthalan product.

Caption: Mechanism of 5-Nitrophthalan synthesis.

Experimental Protocol: Synthesis

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phthalan (1,3-dihydroisobenzofuran) | 120.15 | 6.0 g | 50.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 4.5 mL | ~71 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Deionized Water | - | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

Procedure:

-

Preparation of Nitrating Mixture: In a 100 mL flask equipped with a magnetic stir bar and placed in an ice-salt bath (-10°C to 0°C), slowly add 25 mL of concentrated sulfuric acid. While maintaining the temperature below 5°C, add 4.5 mL of concentrated nitric acid dropwise with vigorous stirring. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Setup: In a separate 250 mL three-neck flask, dissolve 6.0 g (50.0 mmol) of phthalan in 25 mL of dichloromethane. Cool this solution to 0°C in an ice bath.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the phthalan solution over 30-45 minutes. The internal temperature must be maintained between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Neutralization & Drying: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol to yield pure 5-Nitrophthalan.

Characterization and Structural Elucidation

Accurate characterization is essential to confirm the identity and purity of the synthesized 5-Nitrophthalan. A combination of spectroscopic methods should be employed.

Overall Characterization Workflow

Caption: Workflow for purification and characterization.

Infrared (IR) Spectroscopy

Protocol: A small amount of the purified solid is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum.

Expected Data: The IR spectrum is used to identify key functional groups.[2]

-

Aromatic C-H Stretch: Weak to medium bands observed at >3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Medium bands observed at <3000 cm⁻¹ (typically 2850-2960 cm⁻¹ for the -CH₂- groups).

-

Asymmetric NO₂ Stretch: A strong, sharp absorption band around 1520-1550 cm⁻¹ . This is a key diagnostic peak.

-

Symmetric NO₂ Stretch: A strong, sharp absorption band around 1340-1360 cm⁻¹ . This peak, along with the asymmetric stretch, confirms the presence of the nitro group.

-

Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Ether Stretch: A distinct band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The purified sample (~10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired.

Expected ¹H NMR Data:

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the downfield region (δ 7.5-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and meta to it will be shifted significantly downfield. We expect to see a doublet, a singlet (or narrow doublet), and a doublet of doublets.

-

Benzylic Protons (4H): The four protons of the two methylene (-CH₂) groups are chemically equivalent due to symmetry. They will likely appear as a single sharp singlet around δ 5.0-5.2 ppm .

Expected ¹³C NMR Data:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C5) will be highly deshielded.

-

Aliphatic Carbons (2C): One signal for the two equivalent methylene carbons (-CH₂) is expected around δ 70-75 ppm .

Mass Spectrometry (MS)

Protocol: The sample is analyzed using an MS technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Data: Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The molecular formula of 5-Nitrophthalan is C₈H₇NO₃. The expected molecular weight is 165.15 g/mol .[1] The mass spectrum should show a prominent molecular ion peak at m/z = 165 .

Summary of Characterization Data

| Technique | Feature | Expected Result |

| Appearance | Physical State | Yellowish crystalline solid |

| IR | Asymmetric NO₂ Stretch | ~1530 cm⁻¹ (Strong, Sharp) |

| Symmetric NO₂ Stretch | ~1350 cm⁻¹ (Strong, Sharp) | |

| C-O-C Ether Stretch | ~1100 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm (3H, complex multiplet) |

| Benzylic Protons (-CH₂) | δ 5.0 - 5.2 ppm (4H, singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm (6 signals) |

| Aliphatic Carbons (-CH₂) | δ 70 - 75 ppm (1 signal) | |

| MS (ESI) | Molecular Ion Peak [M+H]⁺ or [M+Na]⁺ | m/z = 166 or 188 |

Safety and Handling Precautions

-

Concentrated Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dangerous byproducts. Always add reagents slowly and ensure efficient cooling.

-

Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to manage the heat generated from the dilution of strong acids.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 5-Nitrophthalan from phthalan. The protocol, grounded in the fundamental principles of electrophilic aromatic substitution, provides a clear path to obtaining the target molecule. Furthermore, the comprehensive characterization workflow, detailing the expected outcomes from IR, NMR, and MS analyses, equips researchers with the necessary tools to verify the structure and purity of their product. By adhering to the detailed procedures and safety precautions, scientific professionals can confidently synthesize and validate this valuable chemical intermediate for further research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

-

Ishii, Y., et al. (n.d.). Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide. RSC Publishing. Retrieved from [Link]

-

Vione, D., et al. (2005). Nitration and photonitration of naphthalene in aqueous systems. PubMed. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

- Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.

Sources

The Multifaceted Biological Activities of 1,3-Dihydroisobenzofuran Derivatives: A Technical Guide for Researchers

The 1,3-dihydroisobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetically derived compounds has been associated with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the key therapeutic potentials of 1,3-dihydroisobenzofuran derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed experimental protocols and mechanistic insights to facilitate further investigation and application of this versatile chemical scaffold.

I. Anticancer and Antiproliferative Potential

Derivatives of 1,3-dihydroisobenzofuran, particularly isobenzofuran-1(3H)-ones (phthalides), have demonstrated significant promise as anticancer agents.[1][2] Their cytotoxic effects have been observed across a range of human cancer cell lines, including lymphoma, leukemia, and various solid tumors.[1][3][4] Notably, certain C-3 functionalized isobenzofuran-1(3H)-ones have exhibited antiproliferative activity superior to the established chemotherapeutic drug, etoposide.[2]

A. Mechanism of Action: Induction of Apoptosis and Tubulin Polymerization Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key regulatory proteins in the apoptotic cascade. For instance, some benzofuran derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[5][6] The activation of executioner caspases, such as caspase-3, is another critical step in the apoptotic pathway that can be triggered by these compounds.[7][8][9]

Furthermore, a significant number of benzofuran-containing molecules, including some 1,3-dihydroisobenzofuran derivatives, function as potent inhibitors of tubulin polymerization.[5][10][11][12][13][14] By disrupting the dynamic instability of microtubules, which are essential components of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death in rapidly dividing cancer cells.[15]

Anticancer mechanisms of 1,3-dihydroisobenzofuran derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U937, K562) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,3-dihydroisobenzofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the treated plates for 48 hours under the same conditions as step 1.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | U937 (lymphoma) | Moderate | [16] |

| Derivative 2 | K562 (myeloid leukemia) | 2.79 | [16] |

| Derivative 3 | K562 (myeloid leukemia) | 1.71 | [16] |

| Etoposide (VP16) | K562 (myeloid leukemia) | 7.06 | [16] |

II. Antioxidant Properties

Many 1,3-dihydroisobenzofuran derivatives, particularly those bearing phenolic hydroxyl groups, exhibit potent antioxidant activity.[17][18] This is a crucial therapeutic property, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

A. Mechanism of Action: Radical Scavenging

The antioxidant capacity of phenolic 1,3-dihydroisobenzofuran derivatives is primarily attributed to their ability to scavenge free radicals. This can occur through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[19][20][21][22]

-

Single Electron Transfer-Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the free radical, followed by the transfer of a proton.[19][22]

The efficiency of these processes is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical through resonance.[19]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or gallic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

| Compound | EC50 (µM) | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | [4] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | [4] |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 | [4] |

| 4,5,6-trihydroxy-7-methylphthalide | 5 | [4] |

| Gallic Acid (Positive Control) | 2 | [4] |

III. Antimicrobial Activity

The 1,3-dihydroisobenzofuran scaffold has also been identified as a source of novel antimicrobial agents.[23] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][24][25]

A. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the 1,3-dihydroisobenzofuran derivative in the broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Neuroprotective Effects